6-Methylpyrazine-2-carboxamide
Overview
Description
6-Methylpyrazine-2-carboxamide is a versatile chemical compound with the molecular formula C6H7N3O. It is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry . This compound is characterized by its pyrazine ring structure, which is substituted with a methyl group at the 6-position and a carboxamide group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylpyrazine-2-carboxamide typically involves the reaction of 6-methylpyrazine-2-carboxylic acid with ammonia or an amine under suitable conditions. One common method includes the use of a dehydrating agent such as thionyl chloride to convert the carboxylic acid to an acid chloride, which then reacts with ammonia to form the carboxamide .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. These methods often include continuous flow processes and the use of automated reactors to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
6-Methylpyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can convert the carboxamide group to other functional groups such as amines.
Substitution: The methyl and carboxamide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2-carboxylic acid derivatives, while reduction can produce 6-methylpyrazine-2-amine .
Scientific Research Applications
6-Methylpyrazine-2-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Methylpyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with metabolic pathways, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Methylpyrazine-2-carboxylic Acid: Similar in structure but with a carboxylic acid group instead of a carboxamide.
N-Benzylpyrazine-2-carboxamides: These compounds have a benzyl group attached to the pyrazine ring, offering different biological activities.
Uniqueness
6-Methylpyrazine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in scientific research make it a valuable compound in multiple fields .
Properties
IUPAC Name |
6-methylpyrazine-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c1-4-2-8-3-5(9-4)6(7)10/h2-3H,1H3,(H2,7,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PABVQLMXDGVYBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70332880 | |
Record name | 6-Methylpyrazine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70332880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5521-62-0 | |
Record name | 6-Methyl-2-pyrazinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5521-62-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methylpyrazine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70332880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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